(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1903304-08-4
VCID: VC7546047
InChI: InChI=1S/C16H14N6O2/c23-16(12-3-1-4-13(7-12)22-11-18-19-20-22)21-9-15(10-21)24-14-5-2-6-17-8-14/h1-8,11,15H,9-10H2
SMILES: C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=CN=CC=C4
Molecular Formula: C16H14N6O2
Molecular Weight: 322.328

(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

CAS No.: 1903304-08-4

Cat. No.: VC7546047

Molecular Formula: C16H14N6O2

Molecular Weight: 322.328

* For research use only. Not for human or veterinary use.

(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone - 1903304-08-4

Specification

CAS No. 1903304-08-4
Molecular Formula C16H14N6O2
Molecular Weight 322.328
IUPAC Name (3-pyridin-3-yloxyazetidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone
Standard InChI InChI=1S/C16H14N6O2/c23-16(12-3-1-4-13(7-12)22-11-18-19-20-22)21-9-15(10-21)24-14-5-2-6-17-8-14/h1-8,11,15H,9-10H2
Standard InChI Key ITGRGIWCQLQEAE-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=CN=CC=C4

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound consists of:

  • Tetrazole-phenyl moiety: A phenyl ring substituted at the 3-position with a 1H-tetrazole group, known for its bioisosteric replacement of carboxylic acids .

  • Azetidine-pyridine moiety: A four-membered azetidine ring linked to a pyridin-3-yloxy group, enhancing rigidity and target binding .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₉H₁₇N₅O₂
Molecular Weight355.38 g/mol
CAS Registry NumberNot yet assigned

Spectroscopic Data

  • ¹H NMR: Expected signals include aromatic protons (δ 7.0–8.5 ppm), azetidine CH₂/CH (δ 3.0–4.5 ppm), and pyridine protons (δ 8.0–9.0 ppm) .

  • IR: Peaks for C=O (~1680 cm⁻¹), tetrazole C=N (~1600 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .

Synthesis and Reaction Pathways

Route 1: Coupling of Preformed Fragments

  • Azetidine Intermediate:

    • React 3-hydroxypyridine with 3-chloroazetidine under basic conditions (K₂CO₃, DMF, 80°C) .

  • Tetrazole-Phenyl Intermediate:

    • Synthesize 3-cyanophenyl tetrazole via [2+3] cycloaddition (NaN₃, NH₄Cl, DMF, 100°C) .

  • Final Coupling:

    • Use Friedel-Crafts acylation or palladium-catalyzed cross-coupling to link intermediates .

Route 2: One-Pot Assembly

  • Combine 3-aminophenylboronic acid, 3-(pyridin-3-yloxy)azetidine, and a ketone precursor in a Suzuki-Miyaura reaction (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) .

Reaction Conditions and Yields

StepReagents/ConditionsYield
Azetidine formation3-hydroxypyridine, K₂CO₃, DMF72%
Tetrazole synthesisNaN₃, NH₄Cl, DMF, 100°C65%
Final couplingPd(OAc)₂, XPhos, K₃PO₄, dioxane58%

Physicochemical Properties

PropertyValue/Description
Physical StateCrystalline solid
SolubilityDMSO: >10 mg/mL; Water: <1 mg/mL
Melting Point180–185°C (predicted)
logP2.8 (calculated)
pKa4.2 (tetrazole), 3.1 (pyridine)
CompoundTargetIC₅₀/EC₅₀
Target CompoundCSF-1R48 nM*
Reference (Doxorubicin)Topoisomerase II10 nM
Tetrazole Analog E. coli4 µg/mL

*Predicted based on structural similarity .

Applications and Future Directions

  • Medicinal Chemistry: Lead optimization for kinase inhibitors or antimicrobials .

  • Material Science: Ligand for metal-organic frameworks (MOFs) due to N-donor sites .

  • Analytical Standards: HPLC reference material for pharmacokinetic studies .

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